4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 4-fluorobenzamide moiety at position 3. The thienopyrazole scaffold contributes to structural rigidity, while the fluorinated aromatic rings may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXMIFNRQWJBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. For instance, a one-pot three-component reaction under microwave irradiation can be employed to synthesize similar pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Antifungal Applications
Recent studies have demonstrated the antifungal properties of compounds derived from thieno[3,4-c]pyrazole structures. For instance, derivatives have shown significant activity against Candida albicans and Cryptococcus neoformans.
Case Study: Antifungal Evaluation
A study by Sreenivasa et al. synthesized various azomethine derivatives featuring a thieno[3,4-c]pyrazole moiety. The synthesized compounds were tested against certified strains of Candida albicans, exhibiting moderate to high antifungal activity depending on the substituents present on the aromatic rings.
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | Antifungal | Candida albicans, Cryptococcus neoformans |
Antibacterial Applications
The compound has also been evaluated for its antibacterial properties. Studies suggest that modifications in the structure can enhance activity against various bacterial strains.
Case Study: Antibacterial Activity
Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and protein metabolism.
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | Antibacterial | Multiple bacterial strains |
Antitumor Activity
The antitumor potential of this compound has been a subject of extensive research. In vitro studies indicate that thieno[3,4-c]pyrazole derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Evaluation
In studies focusing on pyrazole derivatives, several compounds demonstrated significant inhibition of tumor growth in various cancer cell lines. The research utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds against specific cancer types.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, receptors, or other proteins, resulting in various biological effects .
Comparison with Similar Compounds
The following structural analogs of the target compound highlight key variations in substituents and their implications for physicochemical and spectral properties:
Substituent Variations on the Amide Group
Impact of Amide Substituents :
- Electron-withdrawing groups (e.g., fluorine, sulfonamide) may enhance resonance stabilization of the amide bond, affecting reactivity and intermolecular interactions .
- Aliphatic vs.
Substituent Variations on the Thienopyrazole Core
Impact of Phenyl Substituents :
- Fluorine vs. methyl: Fluorine’s electron-withdrawing nature may stabilize the thienopyrazole core’s aromatic system, whereas methyl groups could promote steric hindrance or alter tautomeric equilibria .
Spectral and Structural Validation
- IR Spectroscopy :
- NMR and Crystallography :
- Similar compounds (e.g., ) are validated via ¹H/¹³C-NMR and X-ray crystallography using programs like SHELXL, ensuring structural accuracy .
Biological Activity
4-Fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms in the structure enhances its pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N4OS |
| Molecular Weight | 378.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Research indicates that compounds similar to 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may exhibit various biological activities:
- Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.01 to 42 µM .
- Anti-inflammatory Effects : Some studies suggest that thieno[3,4-c]pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives which inhibit cyclin-dependent kinases (CDKs) and Aurora kinases .
Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain derivatives displayed potent activity with IC50 values as low as 0.39 µM against NCI-H460 cells .
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
- Case Study Example : A case study involving a derivative similar to 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this compound?
Answer:
- Synthesis: The compound can be synthesized via multi-step protocols involving:
- Characterization:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and fluorine substitution .
- Single-crystal X-ray diffraction (SXRD) with SHELXL for unambiguous structural determination. For example, disorder in the thieno-pyrazole ring system can be resolved using high-resolution data .
- Mass spectrometry (ESI-MS) for molecular weight validation .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
- Crystallization: Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) yields diffraction-quality crystals .
- Refinement: SHELXL is the gold standard for small-molecule refinement. Key steps include:
- Validation: The PLATON tool checks for geometric anomalies, while CIF files are deposited in the Cambridge Structural Database .
Basic: What assays are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial Activity:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets) using fluorogenic substrates .
- Cytotoxicity: MTT assays on mammalian cell lines to rule off-target toxicity .
Basic: How can researchers assess the purity and stability of this compound under laboratory conditions?
Answer:
- Purity:
- Stability:
Advanced: How to design structure-activity relationship (SAR) studies for analogues of this compound?
Answer:
- Key Modifications:
- Data Analysis:
Advanced: What computational methods predict the physicochemical properties of this compound?
Answer:
- Lipophilicity: Calculate logP via Molinspiration or Schrödinger’s QikProp, accounting for fluorine’s electron-withdrawing effects .
- Solubility: Use COSMO-RS simulations in solvents like DMSO or aqueous buffers .
- Metabolic Stability:
- CYP450 metabolism prediction (e.g., StarDrop’s IsoCypress module) identifies vulnerable sites (e.g., benzamide cleavage) .
Advanced: How to address crystallographic challenges like disorder or twinning in this compound?
Answer:
- Disorder Management:
- Twinning:
Advanced: How do fluorine atoms influence the compound’s bioavailability and target binding?
Answer:
- Bioavailability:
- Fluorine increases membrane permeability by enhancing lipophilicity (clogP ~3.5) .
- Reduces metabolic oxidation at adjacent C-H bonds, prolonging half-life .
- Target Interactions:
Advanced: How to resolve contradictions between experimental data (e.g., NMR vs. XRD)?
Answer:
- Scenario: Discrepancy in dihydrothieno ring conformation (NMR suggests planar structure, XRD shows puckering).
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
